molecular formula C16H22ClN3O3 B012602 Alanyl-alanyl-phenylalanine chloromethyl ketone CAS No. 102129-66-8

Alanyl-alanyl-phenylalanine chloromethyl ketone

Cat. No.: B012602
CAS No.: 102129-66-8
M. Wt: 339.82 g/mol
InChI Key: ONICONPPGVXITG-GVXVVHGQSA-N
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Description

Alanyl-alanyl-phenylalanine chloromethyl ketone is a chemical compound . Its molecular formula is C18H23ClF3N3O5 .


Molecular Structure Analysis

The this compound molecule contains a total of 45 bonds. There are 23 non-H bonds, 9 multiple bonds, 7 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic ketone, 1 aliphatic primary amine, 1 aliphatic secondary amine, and 1 imide (-thio) .

Scientific Research Applications

  • Enzyme Inactivation and Catalytic Process Investigation : Chloromethyl ketones derived from amino acids like phenylalanine have been used to inactivate enzymes such as trypsin, aiding in understanding the involvement of specific amino acids (like histidine) in the catalytic process of these enzymes (Ong, Shaw, & Schoellmann, 1965).

  • Characterization of Trypsin-like Proteases : These compounds have been effective in identifying and characterizing trypsin-like proteases, which are crucial in processes like blood coagulation and hormone processing (Kettner & Shaw, 1981).

  • Rapid Inactivation of Subtilisin BPN' : Chloromethyl ketone derivatives of peptide substrates can rapidly inactivate subtilisin BPN', a finding significant for enzyme mechanism studies (Morihara & Oka, 1970).

  • Inhibitors of Thiol Proteinases : Certain chloromethyl ketone derivatives are effective inactivators of thiol proteinases, suggesting their specificity towards certain enzyme classes (Green & Shaw, 1981).

  • Potential Applications in Immunity and Energy Provision : The L-alanyl-L-phenylalanine dipeptide, part of the chloromethyl ketone family, has been studied for its unique vibrational and structural properties. These properties suggest potential applications in boosting immunity and providing energy to muscle tissue, the brain, and the central nervous system (Silva et al., 2018).

  • Cancer Research and Therapy : Specific chloromethyl ketones have shown utility in inhibiting the growth of cervical cancer cells, especially those with HPV-16, pointing towards their potential therapeutic applications (Duncan, Eckert, & Clawson, 2009).

Properties

CAS No.

102129-66-8

Molecular Formula

C16H22ClN3O3

Molecular Weight

339.82 g/mol

IUPAC Name

(2S)-2-amino-N-[(2S)-1-[[(2S)-4-chloro-3-oxo-1-phenylbutan-2-yl]amino]-1-oxopropan-2-yl]propanamide

InChI

InChI=1S/C16H22ClN3O3/c1-10(18)15(22)19-11(2)16(23)20-13(14(21)9-17)8-12-6-4-3-5-7-12/h3-7,10-11,13H,8-9,18H2,1-2H3,(H,19,22)(H,20,23)/t10-,11-,13-/m0/s1

InChI Key

ONICONPPGVXITG-GVXVVHGQSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)CCl)N

SMILES

CC(C(=O)NC(=O)C(C)NC(CC1=CC=CC=C1)C(=O)CCl)N

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)CCl)N

102129-66-8

Synonyms

AAF-chloromethylketone
AAF-CMK
AAPCK
Ala-Ala-Phe-chloromethyl ketone
alanyl-alanyl-phenylalanine chloromethyl ketone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Alanyl-alanyl-phenylalanine chloromethyl ketone
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Alanyl-alanyl-phenylalanine chloromethyl ketone
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Alanyl-alanyl-phenylalanine chloromethyl ketone
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Alanyl-alanyl-phenylalanine chloromethyl ketone
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Alanyl-alanyl-phenylalanine chloromethyl ketone
Reactant of Route 6
Alanyl-alanyl-phenylalanine chloromethyl ketone

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